molecular formula C32H16F6 B140034 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene CAS No. 156301-66-5

9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene

Cat. No. B140034
M. Wt: 514.5 g/mol
InChI Key: GMZYKAVEXOFFPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene (abbreviated as TPE-TPA) is a fluorescent organic compound that has attracted significant attention in recent years due to its potential applications in various fields of scientific research.

Mechanism Of Action

The mechanism of action of 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene is based on its unique electronic and photophysical properties, which are derived from its conjugated structure and fluorophore groups. 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene can undergo efficient intramolecular charge transfer (ICT) and twisted intramolecular charge transfer (TICT) processes, which result in its strong fluorescence emission and sensitivity to various environmental factors, such as polarity, viscosity, and temperature.

Biochemical And Physiological Effects

9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene has been shown to have low toxicity and good biocompatibility, which make it a promising candidate for various biological applications. 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene has been used as a fluorescent probe for imaging various biological structures, such as cell membranes, organelles, and proteins. 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene has also been used as a biosensor for detecting various biological molecules, such as DNA, RNA, and proteins.

Advantages And Limitations For Lab Experiments

The advantages of using 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene in lab experiments include its high sensitivity, selectivity, and versatility. 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene can be easily incorporated into various experimental systems, such as cells, tissues, and organisms, and can provide real-time and non-invasive monitoring of various biological processes. The limitations of using 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene in lab experiments include its potential photobleaching, quenching, and interference with other fluorescent probes.

Future Directions

The future directions of 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene research include the development of new synthetic methods for 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene derivatives with improved properties, such as solubility, stability, and selectivity. The future directions also include the exploration of new applications of 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene in various fields of scientific research, such as medicine, environmental science, and energy. Finally, the future directions include the integration of 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene with other advanced technologies, such as nanotechnology, microfluidics, and artificial intelligence, for the development of new and innovative research tools.

Synthesis Methods

9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene can be synthesized through a multi-step reaction process involving the coupling of 9,10-dibromoanthracene with 4-(trifluoromethyl)phenylacetylene, followed by the Sonogashira coupling reaction with 4-(trimethylsilyl)phenylacetylene, and finally deprotection of the trimethylsilyl group using TBAF (tetrabutylammonium fluoride).

Scientific Research Applications

9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene has been extensively studied for its potential applications in various fields of scientific research, including material science, chemistry, and biology. In material science, 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene has been used as a fluorescent probe for sensing various analytes, such as metal ions, pH, and temperature. In chemistry, 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene has been used as a building block for the synthesis of various functional materials, such as polymers, dendrimers, and nanoparticles. In biology, 9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene has been used as a fluorescent probe for imaging various biological structures, such as cell membranes, organelles, and proteins.

properties

CAS RN

156301-66-5

Product Name

9,10-Bis((4-(trifluoromethyl)phenyl)ethynyl)anthracene

Molecular Formula

C32H16F6

Molecular Weight

514.5 g/mol

IUPAC Name

9,10-bis[2-[4-(trifluoromethyl)phenyl]ethynyl]anthracene

InChI

InChI=1S/C32H16F6/c33-31(34,35)23-15-9-21(10-16-23)13-19-29-25-5-1-2-6-26(25)30(28-8-4-3-7-27(28)29)20-14-22-11-17-24(18-12-22)32(36,37)38/h1-12,15-18H

InChI Key

GMZYKAVEXOFFPV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)C(F)(F)F)C#CC5=CC=C(C=C5)C(F)(F)F

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC=C(C=C4)C(F)(F)F)C#CC5=CC=C(C=C5)C(F)(F)F

synonyms

9,10-BIS(4-TRIFLUOROMETHYLPHENYLETHYNYL)ANTHRACENE

Origin of Product

United States

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